molecular formula C19H19NO2 B12091503 methyl (3R)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

methyl (3R)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate

Cat. No.: B12091503
M. Wt: 293.4 g/mol
InChI Key: NFIUVSIKIXOXQK-UHFFFAOYSA-N
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Description

Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes an indole ring, a phenyl group, and a methyl ester functional group. The stereochemistry of the compound is denoted by the (3S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzaldehyde, and methyl acrylate.

    Key Reactions: The key reactions include

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate involves its interaction with specific molecular targets. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-(+)-3-(indol-3-yl)-3-phenylpropionate: Similar structure but lacks the methyl group on the indole ring.

    Ethyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate: Enantiomer of the compound with (3R)-configuration.

Uniqueness

Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate is unique due to its specific stereochemistry and the presence of both indole and phenyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Methyl (3R)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate is a chiral compound that belongs to the class of indole derivatives. This compound exhibits significant biological activity, particularly in pharmacological applications. Its unique structure, characterized by an indole moiety and a phenylpropanoate group, suggests potential therapeutic uses, especially in neuropharmacology and oncology.

Chemical Structure and Properties

  • Molecular Formula : C19H19NO2
  • Molecular Weight : 303.36 g/mol
  • CAS Number : 429689-18-9

The compound features a chiral center, which is crucial for its biological interactions. The presence of the indole ring is known to facilitate interactions with various receptors and enzymes, potentially modulating their activity.

Pharmacological Potential

This compound has been studied for its interactions with neurotransmitter receptors. Similar compounds have shown promise in the following areas:

  • Antidepressant Activity : Indole derivatives often exhibit properties that may alleviate symptoms of depression by modulating serotonin receptors.
  • Anticancer Properties : Some studies suggest that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism of action for this compound likely involves:

  • Receptor Binding : The indole structure allows binding to serotonin and dopamine receptors, influencing mood and behavior.
  • Enzyme Modulation : It may act as an inhibitor or activator for specific enzymes involved in metabolic pathways related to cancer progression.

Case Studies and Experimental Data

  • Cytotoxicity Against Cancer Cells : Research has demonstrated that related indole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant efficacy against colorectal cancer cells, inducing cell cycle arrest and apoptosis .
  • Neuroprotective Effects : In models of neurodegenerative diseases, indole derivatives have been reported to protect neuronal cells from oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 3-(1H-indol-3-yl)propanoateIndole and propanoateAntidepressantLacks chiral center
Methyl 3-(2-methylindol-3-yl)propanoateIndole derivativeAnticancerDifferent substitution pattern
Methyl 2-(indol-3-yl)acetateIndole and acetateAntimicrobialSimpler structure

This compound stands out due to its unique chiral center and specific substitution patterns that may enhance its biological activity compared to its analogs .

Synthesis Methods

The synthesis of this compound typically involves:

  • Fischer Indole Synthesis : This method constructs the indole ring from a phenylhydrazine derivative.
  • Alkylation : The indole is alkylated using methyl iodide.
  • Esterification : The final step involves esterification of the carboxylic acid group with methanol .

Properties

IUPAC Name

methyl 3-(1-methylindol-3-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-20-13-17(15-10-6-7-11-18(15)20)16(12-19(21)22-2)14-8-4-3-5-9-14/h3-11,13,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIUVSIKIXOXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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